N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a chlorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with butylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with various substituents replacing the chlorophenyl group.
Scientific Research Applications
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-(2-chloro-6-fluorobenzyl)[(4-chlorophenyl)sulfonyl]aminoacetamide
- N-butyl-2-[(4-chlorophenyl)sulfonylamino]acetamide
Uniqueness
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-butyl-2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-18-15(21)10-20-11-19-14(9-16(20)22)12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIWILXQMEUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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